5,6-DiHETE

Vue d'ensemble

Description

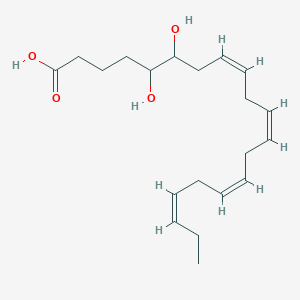

5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid is a lipid metabolite derived from eicosapentaenoic acid. It has been identified as a bioactive compound with significant anti-inflammatory properties. This compound is particularly noted for its role in the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling .

Applications De Recherche Scientifique

5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid has been extensively studied for its anti-inflammatory properties. It has shown promise in the treatment of inflammatory bowel diseases, such as colitis, by inhibiting transient receptor potential vanilloid 4-mediated signaling .

Mécanisme D'action

Target of Action

5,6-DiHETE, an enantiomer of (5,6)-DiHETEs, is recognized by leukotriene receptors (LTD4 receptors) . These receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergic reactions .

Mode of Action

This compound interacts with its targets, the leukotriene receptors, and induces certain changes. It has been found to induce contraction in the guinea pig isolated ileum, an effect that can be inhibited by LTD4 receptor antagonists . This suggests that this compound acts as an agonist of the LTD4 receptors . Additionally, it has been shown to suppress histamine-induced vascular hyperpermeability by inhibiting intracellular Ca^2+ increase in vascular endothelial cells .

Biochemical Pathways

This compound is a metabolite produced from eicosapentaenoic acid (EPA) following epoxidation of the α-5 double bond . This process involves the cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . The resulting this compound then interacts with LTD4 receptors, affecting downstream signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. After oral administration of 150 or 600 μg/kg, the plasma concentration of this compound reached 25.05 or 44.79 ng/mL respectively after 0.5 h, followed by a gradual decrease . The half-life of this compound was estimated to be 1.25–1.63 h . These findings suggest that this compound has a relatively short half-life and is rapidly absorbed into the bloodstream after oral administration .

Result of Action

The action of this compound results in significant anti-inflammatory effects. It has been shown to suppress histamine-induced vascular hyperpermeability , indicating a potential role in reducing inflammation and associated symptoms. In vivo, intraperitoneal or oral administration of this compound promoted healing of mouse colitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound is produced rich in mouse inflamed colon tissue in the healing phase of colitis This suggests that the local inflammatory environment may enhance the production and action of this compound

Analyse Biochimique

Biochemical Properties

5,6-DiHETE is involved in various biochemical reactions. It is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . The enzymes and proteins it interacts with include cytochrome P450 and epoxide hydrolases . The nature of these interactions involves the conversion of EPA to this compound through a series of biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells . It also inhibits histamine-induced endothelial barrier disruption and the production of nitric oxide . These effects influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It exerts its effects at the molecular level by inhibiting histamine-induced increases in intracellular Ca2+ concentrations in human umbilical vein endothelial cells (HUVECs) . This suggests that this compound may act as a calcium channel blocker, thereby influencing cell signaling and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (150 or 600 μg/kg/day) in mice was found to accelerate the recovery from dextran sulfate sodium (DSS)-induced diarrhea and significantly ameliorate colon inflammation . The therapeutic effect of 600 μg/kg/day this compound was slightly stronger than that by 150 μg/kg/day .

Metabolic Pathways

This compound is involved in the metabolic pathways of EPA. It is a possible metabolite produced from EPA following epoxidation of the α-5 double bond . The enzymes it interacts with in these pathways include cytochrome P450 and epoxide hydrolases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid involves the diastereoselective osmylation of a carbon-carbon bond in proximity to a complex fragment. This key step transforms the butadiene(tricarbonyl)iron complex into diols, which can then be readily converted into 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid .

Industrial Production Methods: Industrial production methods for 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid are not well-documented. the compound can be derived from eicosapentaenoic acid, which is abundant in fish oils. This suggests that large-scale production could potentially involve the extraction and subsequent chemical modification of eicosapentaenoic acid from marine sources .

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include osmium tetroxide for diastereoselective osmylation and various reducing agents for subsequent transformations. The conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity .

Major Products: The major products formed from these reactions include various hydroxylated derivatives of eicosatetraenoic acid, which retain the anti-inflammatory properties of the parent compound .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- 5-Hydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid

- 8-Hydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid

- 12-Hydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid

Uniqueness: 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid is unique due to its dual hydroxyl groups at the 5 and 6 positions, which confer distinct anti-inflammatory properties. Unlike other hydroxylated eicosatetraenoic acids, this compound specifically targets transient receptor potential vanilloid 4 channels, making it a potent therapeutic agent for inflammatory conditions .

Activité Biologique

5,6-DiHETE (5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid) is a significant metabolite derived from eicosapentaenoic acid (EPA) through cytochrome P450-mediated epoxidation. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions due to its diverse biological activities.

Vascular Effects: Research indicates that this compound plays a crucial role in modulating vascular permeability. In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrated that this compound inhibits histamine-induced endothelial barrier disruption. This effect is mediated through the reduction of intracellular calcium ion concentrations, which are typically elevated during inflammatory responses. Specifically, pretreatment with this compound significantly lowered the increase in intracellular Ca levels induced by histamine, thereby maintaining endothelial integrity and preventing hyperpermeability .

Inflammation Modulation: In animal models of colitis induced by dextran sodium sulfate (DSS), administration of this compound was shown to accelerate recovery by inhibiting leukocyte infiltration and edema formation in inflamed tissues. The compound's concentration in colon tissues increased during the healing phase, suggesting a protective role against inflammation . Furthermore, it has been identified as an antagonist of transient receptor potential vanilloid (TRPV) channels, which are involved in pain and inflammatory signaling pathways .

Case Studies

- Colitis Model: In a study involving DSS-induced colitis in mice, administration of this compound (50 µg/kg/day) during the recovery phase resulted in reduced inflammation and improved healing outcomes. Histological analysis revealed decreased leukocyte infiltration and lower edema levels compared to control groups .

- Ocular Inflammation: A recent investigation into allergic conjunctivitis demonstrated that this compound significantly alleviated symptoms associated with histamine-induced ocular inflammation. Mice treated with this compound exhibited reduced eye swelling and tearing compared to untreated controls .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

Numéro CAS |

845673-97-4 |

|---|---|

Formule moléculaire |

C20H32O4 |

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

(5S,6R,8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-/t18-,19+/m1/s1 |

Clé InChI |

VPXVODYVPILPRC-CLQAUIESSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |

SMILES isomérique |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@H](CCCC(=O)O)O)O |

SMILES canonique |

CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |

Synonymes |

(±)5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5,6-DiHETE has been identified as a novel endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel []. By inhibiting TRPV4 activation, this compound reduces intracellular Ca2+ influx, thereby attenuating endothelial barrier disruption and inflammatory responses []. This mechanism contributes to its therapeutic potential in inflammatory bowel disease.

ANone: While specific spectroscopic data is not provided in the provided research, the molecular formula for this compound is C20H32O4. Its molecular weight is 336.47 g/mol.

ANone: The provided research focuses on the biological activity and therapeutic potential of this compound and does not delve into material compatibility or stability under various conditions outside of biological contexts.

ANone: this compound is a lipid metabolite and not a catalyst. The provided research focuses on its biological activity rather than catalytic properties.

ANone: The provided research does not discuss the application of computational chemistry or QSAR models for this compound.

A: While specific SAR studies are not described, research indicates that the presence of double bonds and hydrophobicity in the carbon chain of this compound are crucial for its ability to inhibit KCa3.1 channels []. This suggests that modifications to these structural features could influence its activity and selectivity. Additionally, the stereochemistry of the 5,6-dihydroxy group is important for its biological activity, with the 5S,6R isomers generally being more potent than the 5S,6S isomers [, , , ].

ANone: The provided research primarily focuses on the biological activity and therapeutic potential of this compound and doesn't cover SHE regulations. As a relatively new research subject, specific SHE regulations might not yet be established.

A: Studies show that oral administration of this compound leads to a rapid increase in its plasma concentration in mice, with a peak observed 30 minutes post-administration []. The half-life of this compound is estimated to be between 1.25 and 1.63 hours []. Further research is needed to fully elucidate its ADME profile and in vivo efficacy in humans.

A: In vitro studies demonstrate that this compound inhibits histamine-induced endothelial barrier disruption and NO production in human umbilical vein endothelial cells (HUVECs) []. Additionally, it attenuates GSK1016790A-induced intracellular Ca2+ increase in HEK293T cells overexpressing TRPV4 []. In vivo studies in mice show that oral administration of this compound ameliorates DSS-induced colitis, evidenced by accelerated recovery from diarrhea, reduced histological signs of inflammation, and inhibition of edema formation and leukocyte infiltration in colon tissue [, , ].

ANone: The provided research doesn't explore resistance or cross-resistance mechanisms related to this compound. Further investigation is needed to understand the potential for resistance development with prolonged or repeated exposure.

ANone: The provided research does not discuss specific drug delivery systems for this compound. Currently, oral and intraperitoneal administration routes have been investigated in animal models.

ANone: While the research highlights the potential of this compound as a therapeutic agent, it doesn't delve into specific biomarkers for predicting its efficacy, monitoring treatment response, or identifying adverse effects.

A: Researchers primarily utilize liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) to identify, characterize, and quantify this compound in biological samples [, , ]. These techniques offer the sensitivity and specificity needed to analyze this lipid mediator.

ANone: The provided research primarily focuses on the biological activity, mechanism of action, and therapeutic potential of this compound in inflammatory conditions. These specific aspects are not extensively explored in the provided research papers.

A: While a comprehensive historical overview is not provided, research on this compound is relatively recent. Early studies focused on identifying it as a product of arachidonic acid metabolism [, ]. More recent research has highlighted its anti-inflammatory properties and potential as a therapeutic target for conditions like inflammatory bowel disease [, , , ] and allergic inflammation []. This suggests a growing interest in understanding the therapeutic potential of this lipid mediator.

A: Research on this compound showcases clear cross-disciplinary applications, bringing together expertise from fields like immunology, pharmacology, biochemistry, and analytical chemistry. This collaborative approach has been crucial in elucidating its biological activity, mechanisms of action, and therapeutic potential. For example, researchers combined lipidomics, cell biology, and animal models to identify this compound's role in colitis and its interaction with the TRPV4 channel []. This multidisciplinary approach is essential for advancing our understanding of this compound and its potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.